(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a piperazine ring and a thiophene ring connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the propenone linker: This can be achieved through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the thiophene ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the propenone linker, converting the double bond to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated propenone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(piperazin-1-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
(2E)-1-(piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of both a piperazine ring and a thiophene ring, which can confer distinct electronic and steric properties. This combination of features can lead to unique interactions with biological targets and materials properties.
Properties
CAS No. |
58955-26-3 |
---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.3 |
Purity |
80 |
Origin of Product |
United States |
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